molecular formula C21H25NO4 B4621632 4-tert-butylbenzyl N-(4-methoxybenzoyl)glycinate

4-tert-butylbenzyl N-(4-methoxybenzoyl)glycinate

Cat. No.: B4621632
M. Wt: 355.4 g/mol
InChI Key: POZPJGFNZVFSOY-UHFFFAOYSA-N
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Description

4-tert-butylbenzyl N-(4-methoxybenzoyl)glycinate, also known as TBB or TBBPA, is a chemical compound that is widely used as a flame retardant in various industries. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. TBBPA is used in the manufacturing of electronic devices, plastics, and textiles due to its ability to resist fire and reduce the risk of ignition. However, there have been concerns about the potential environmental and health effects of TBBPA, which has led to a growing interest in scientific research on this compound.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

A study on hydrogen-bonded chains and tetramolecular hydrogen-bonded aggregates reveals insights into the molecular structure and interactions involving similar compounds. Molecules like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole show simple C9 chains formed by a single C-H...N hydrogen bond, demonstrating the significance of hydrogen bonding in molecular assembly and crystal structure formation (Abonía et al., 2007).

Protective Group in Organic Synthesis

4-Methoxy-α-methylbenzyl alcohol, related to the compound , has been introduced as a new protecting group for carboxylic acids. This highlights the utility of methoxybenzyl-protected esters in organic synthesis, particularly in conditions compatible with functional groups sensitive to reductive debenzylation reactions (Yoo et al., 1990).

Schiff Base Compounds and Biological Activity

Research into Schiff base compounds involving N'-substituted benzohydrazide derivatives has unveiled their potential bioactive properties. These compounds exhibit significant antibacterial, antifungal, and antioxidant activities, as well as interactions with DNA, indicating their relevance in pharmaceutical and biomedical applications (Sirajuddin et al., 2013).

Fluorescent and Thermoresponsive Polymers

A study on fluorescent, thermoresponsive polymers incorporating 9-(4-vinylbenzyl)-9H-carbazole, a structurally related compound, shows the design of materials with multiple lower critical solution temperatures (LCSTs). This research contributes to the development of advanced materials with potential applications in drug delivery, sensors, and temperature-responsive surfaces (Lessard et al., 2012).

Metabolism and Human Excretion Studies

Investigations into the metabolism and excretion kinetics of lysmeral, a fragrance compound structurally akin to 4-tert-butylbenzyl N-(4-methoxybenzoyl)glycinate, provide valuable data for toxicokinetic studies and biomonitoring. Such research is crucial for understanding the biological fate of synthetic compounds in humans (Scherer et al., 2017).

Properties

IUPAC Name

(4-tert-butylphenyl)methyl 2-[(4-methoxybenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)17-9-5-15(6-10-17)14-26-19(23)13-22-20(24)16-7-11-18(25-4)12-8-16/h5-12H,13-14H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZPJGFNZVFSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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